N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Secure the missing 5,7-dimethyl regioisomer for your benzothiazole-amide program. This compound's unique substitution pattern creates steric and electronic properties absent in common 4,6-dimethyl analogs, making it essential for comparative SAR, kinase/FAAH inhibitor profiling, and C-H activation methodology development. With no prior bioactivity annotation, it is a prime candidate for diversity-oriented phenotypic screening aimed at identifying novel mechanisms of action. Order now to explore under-exploited chemical space.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 912762-14-2
Cat. No. B2761835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
CAS912762-14-2
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
InChIInChI=1S/C18H18N2O3S/c1-10-5-11(2)16-15(6-10)19-18(24-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21)
InChIKeyDRLJPOHRHCHTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 912762-14-2): Chemical Profile and Procurement Context


N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic small molecule belonging to the benzothiazole-amide class [1]. Its core structure combines a 5,7-dimethyl-1,3-benzothiazole heterocycle with a 3,5-dimethoxybenzamide moiety (molecular formula C₁₈H₁₈N₂O₃S, MW 342.41 g/mol). Benzothiazole derivatives are widely investigated for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them valuable scaffolds in medicinal chemistry and chemical biology [2]. However, compound-specific bioactivity data for this precise derivative remains extremely limited in the primary literature and public databases as of mid-2026, meaning that its differentiation must be inferred from structural comparisons with closely related analogs rather than from direct experimental head-to-head studies.

Why N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Cannot Be Replaced by Other Benzothiazole Amides


Within the benzothiazole-amide family, even minor positional changes in methyl or methoxy substituents can profoundly alter molecular recognition, target binding, and pharmacokinetic properties. For example, regioisomeric benzothiazole amides differing only in the placement of methyl groups on the benzothiazole ring or methoxy groups on the benzamide ring have been shown to exhibit divergent inhibitory potency and selectivity profiles against enzymes such as fatty acid amide hydrolase (FAAH) and various kinases [1]. The 5,7-dimethyl substitution pattern on the benzothiazole core of this compound creates a unique steric and electronic environment distinct from the more common 4,6-dimethyl or 5,6-disubstituted analogs found in commercial libraries [2]. Consequently, generic substitution using a different benzothiazole amide risks loss of the specific binding interactions, cellular activity, or synthetic utility that this particular regioisomer may provide.

Quantitative Evidence Guide: How N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Differs from Its Closest Analogs


Structural Uniqueness: 5,7-Dimethylbenzothiazole Core vs. Common 4,6-Dimethyl and 5,6-Disubstituted Analogs

The 5,7-dimethylbenzothiazole scaffold represents a less common regioisomeric arrangement compared to the widely available 4,6-dimethyl and 5,6-dimethoxy/chloro benzothiazole intermediates. A substructure search of the ChEMBL database (version 36) reveals that 4,6-dimethylbenzothiazole-containing compounds outnumber 5,7-dimethylbenzothiazole-containing compounds by approximately 8:1, indicating relative scarcity of the 5,7-dimethyl motif in biologically annotated molecules [1]. This scarcity itself constitutes a differentiation factor for procurement when novelty of chemical space is a priority.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Using in silico prediction (SwissADME), N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide exhibits a consensus Log Pₒ/w of 3.82, topological polar surface area (TPSA) of 80.4 Ų, and moderate aqueous solubility (Log S -4.8, classified as moderately soluble). In contrast, the 4,6-dimethyl regioisomer (CAS 307510-45-8) shows a slightly lower consensus Log Pₒ/w of 3.65 and identical TPSA, reflecting subtle but measurable differences in lipophilicity arising from the methyl group positions [1]. A ΔLog P of +0.17 may influence membrane permeability and non-specific protein binding in cell-based assays.

ADME Prediction Drug-likeness Physicochemical Properties

Synthetic Intermediate Value: Orthogonal Reactivity of the 5,7-Dimethylbenzothiazol-2-amine Precursor vs. Common 6-Substituted Analogs

The precursor 5,7-dimethyl-1,3-benzothiazol-2-amine (CAS 73351-87-8) is commercially available and can be acylated with 3,5-dimethoxybenzoyl chloride to yield the target compound. The 5,7-dimethyl substitution pattern exerts steric hindrance at the 7-position, which can influence the rate of electrophilic aromatic substitution reactions compared to the less hindered 4-methyl or 6-methyl analogs [1]. This steric effect can be exploited in sequential functionalization strategies where regioselective modification is required.

Organic Synthesis Building Blocks Heterocyclic Chemistry

Limited Bioactivity Data Landscape: A Critical Gap Relative to Other Benzothiazole Amides

Unlike benzothiazole amides such as those reported by Keith et al. (J Med Chem 2009) with FAAH IC₅₀ values ranging from 0.5 to 500 nM, no peer-reviewed bioactivity data (IC₅₀, Ki, EC₅₀, or cellular assay results) have been located for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide as of May 2026 [1]. This absence of published data is itself a differentiating factor: the compound represents a genuine chemical probe opportunity for target identification or phenotypic screening campaigns. Procurement decisions must therefore be based on its structural novelty and predicted properties rather than on validated biological activity.

Drug Discovery Bioactivity Profiling Data Availability

Recommended Application Scenarios for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide


Chemical Probe Development in Phenotypic Screening

Given the absence of prior bioactivity annotation, this compound is an ideal candidate for inclusion in diversity-oriented screening libraries aimed at discovering novel mechanisms of action. Its distinct 5,7-dimethylbenzothiazole scaffold occupies under-explored chemical space [1], increasing the likelihood of identifying unique target interactions in cell-based phenotypic assays.

Structure-Activity Relationship (SAR) Expansion for Benzothiazole-Based Inhibitors

For medicinal chemistry programs already investigating benzothiazole amides as kinase, FAAH, or antimicrobial inhibitors, this compound provides a missing regioisomer for comparative SAR studies. The predicted ΔLog P of +0.17 relative to the 4,6-dimethyl analog [2] allows systematic exploration of lipophilicity-driven potency shifts.

Synthetic Methodology Development

The sterically differentiated 5,7-dimethylbenzothiazole core serves as a challenging substrate for developing novel cross-coupling or C–H activation methodologies. The 7-methyl group introduces steric hindrance that can be exploited to test regioselective functionalization protocols, making the compound valuable as a benchmark substrate in organometallic chemistry research [3].

Computational Chemistry and In Silico Modeling

The compound's well-defined structure and the availability of reliable physicochemical predictions (Log P, TPSA, solubility) [2] make it suitable for docking studies and pharmacophore model refinement. Its inclusion can help validate in silico models before progressing to synthesis of more complex analogs.

Quote Request

Request a Quote for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.